4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid
Description
Properties
Molecular Formula |
C8H3ClF4O2 |
|---|---|
Molecular Weight |
242.55 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15) |
InChI Key |
VYGYSSDAUVJOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the selective substitution of trifluoromethyl groups on a benzoic acid derivative, followed by chlorination and fluorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The production process is designed to minimize environmental impact and ensure the safety of workers handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, fluorine), organometallic compounds, and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Fluoro- and Trifluoromethyl-Substituted Analogs
- 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (C₉H₆F₄O₂, MW 222.14): Replaces the chloro group at position 4 with a methyl (–CH₃), reducing electronegativity but increasing steric bulk. This substitution lowers acidity compared to the target compound due to the electron-donating nature of –CH₃ .
Hydroxy-Substituted Analogs
Biphenyl Derivatives
- 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzoic acid (C₁₄H₈ClF₃O₂, MW 300.6): A biphenyl analog with a second aromatic ring. The extended conjugation may enhance UV absorption and alter binding affinity in biological systems compared to the monocyclic target compound .
Substituent Identity and Reactivity
Physicochemical Properties
Biological Activity
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms, contribute to its reactivity and interactions with biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C₈H₄ClF₄O₂
- Molecular Weight : 208.11 g/mol
- CAS Number : 129931-45-9
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, particularly affecting high-density lipoprotein (HDL) metabolism and atherosclerotic plaque development.
- Antimicrobial Activity : Research indicates that fluorinated benzoic acids exhibit antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
- Pharmacological Applications : This compound serves as an intermediate in the synthesis of pharmaceutical agents, potentially targeting various diseases through its interaction with specific biomolecules .
Antimicrobial Activity
A study evaluated the efficacy of fluorinated benzoic acids against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The results indicated that compounds with similar structures exhibited significant antifungal activity, suggesting that this compound may also possess similar properties .
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| This compound | Botrytis cinerea | 84.4% |
| This compound | Fusarium graminearum | 63.5% |
Case Studies
- Case Study on Lipid Metabolism : A research article highlighted how fluorinated benzoic acids influence HDL metabolism, leading to implications in cardiovascular health. The study suggested that the incorporation of trifluoromethyl groups enhances the compound's ability to modulate lipid profiles in vivo .
- Antitubercular Activity : In a synthetic route involving antitubercular agents, derivatives of fluorinated benzoic acids were synthesized and tested for their ability to inhibit the mycobacterial enzyme DprE1, showcasing potential applications in treating tuberculosis .
Q & A
Q. What are the established synthetic routes for 4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and fluorination of a benzoic acid precursor. For example:
Bromination : Introduce bromine at position 5 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
Fluorination : Replace bromine with fluorine via Balz-Schiemann reaction (diazoization followed by thermal decomposition) .
Trifluoromethylation : Use Umemoto’s reagent or CF₃Cu to install the trifluoromethyl group.
- Optimization Factors :
- Temperature control (e.g., <0°C for diazo intermediates to prevent decomposition).
- Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
- Solvent polarity adjustments to improve yields (e.g., DMF for polar intermediates).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments; δ ~ -60 ppm for CF₃ groups) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, particularly to address disorder in trifluoromethyl groups .
- HPLC-MS : Detect impurities (<2% threshold) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
Advanced Research Questions
Q. How do substituent modifications (e.g., Cl vs. F position) affect biological activity in SAR studies?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and bioassay comparisons:
- Design Analogs : Synthesize derivatives (e.g., 4-Br-3-Cl-5-CF₃ or 4-F-3-NO₂-5-CF₃).
- Assay Binding : Use surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity (e.g., enzyme inhibition).
- Comparative Table :
| Derivative | IC₅₀ (nM) | LogP | Notes |
|---|---|---|---|
| 4-Cl-3-F-5-CF₃ (Parent) | 12.3 | 2.8 | High membrane permeability |
| 4-Br-3-F-5-CF₃ | 18.7 | 3.1 | Reduced solubility |
| 4-F-3-NO₂-5-CF₃ | 8.5 | 1.9 | Enhanced target binding |
Q. How can contradictory solubility data (e.g., in DMSO vs. aqueous buffers) be resolved experimentally?
- Methodological Answer : Discrepancies arise from protonation states (carboxylic acid deprotonates in basic media):
Q. pH-Dependent Solubility Tests :
- Prepare solutions at pH 2 (0.1 M HCl) and pH 9 (0.1 M NaOH).
- Measure solubility via nephelometry.
Co-Solvent Systems : Use DMSO-water gradients (10–90% DMSO) to identify optimal mixtures.
Control Experiments : Verify purity via DSC (melting point ~180–185°C) to rule out hydrate formation .
Q. What computational strategies predict the compound’s stability under varying pH and temperature?
- Methodological Answer : Use density functional theory (DFT) and molecular dynamics (MD):
- DFT Calculations : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds (B3LYP/6-311++G** basis set).
- pKa Prediction : Employ COSMO-RS to estimate carboxylic acid pKa (~2.5–3.0).
- Thermal Stability : Simulate degradation pathways (e.g., decarboxylation) at 100°C using Gaussian09 .
Data Analysis & Experimental Design
Q. How should crystallographers address disorder in the trifluoromethyl group during refinement?
- Methodological Answer :
- SHELXL Commands : Use
PART,SUMP, andISORto model rotational disorder. - Restraints : Apply distance restraints (C-F bond = 1.33 Å) and ADP similarity constraints.
- Validation : Check R1 (<5%) and wR2 (<12%) metrics post-refinement .
Q. What protocols ensure reproducibility in coupling reactions involving this compound?
- Methodological Answer :
- Standardized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%).
- Solvent: Toluene/EtOH (3:1) at 80°C for 12 hr.
- Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (hexane:EtOAc 4:1) .
- QC Metrics : Monitor reaction progress by TLC (Rf = 0.3 in hexane:EtOAc 7:3).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
